Tanshinone IIA is a natural product found in Salvia miltiorrhiza, Salvia glutinosa, and other organisms with data available.
See also: Salvia Miltiorrhiza Root (part of).
Tanshinone IIA
CAS No.: 568-72-9
VCID: VC21327224
Molecular Formula: C19H18O3
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tanshinone IIA is a pharmacologically active compound extracted from the roots and rhizomes of Salvia miltiorrhiza, commonly known as Danshen. It is a fat-soluble component that has been widely used in traditional Chinese medicine for its diverse therapeutic effects, including cardiovascular protection, anti-inflammatory properties, and potential anticancer activities . Cardiovascular ProtectionTanshinone IIA has been shown to have protective effects against cardiovascular diseases, particularly atherosclerosis. It inhibits oxidative stress and inflammatory damage to vascular endothelial cells (VECs) and vascular smooth muscle cells (VSMCs), thereby reducing vascular stenosis and improving the stability of atherosclerotic plaques . Additionally, it modulates signaling pathways such as the TLR/NF-κB and MAPKs/NF-κB pathways, contributing to its anti-inflammatory and anticoagulant properties . Anticancer EffectsTanshinone IIA exhibits antitumor activities against various cancer cell lines, including leukemia, lung cancer, hepatocellular carcinoma, and gastric carcinoma. It induces apoptosis and differentiation in tumor cells, suggesting potential applications in cancer therapy . The mechanisms underlying these effects involve the regulation of autophagy-related proteins and signaling pathways such as PI3K/Akt/mTOR . Anti-inflammatory and Antioxidant EffectsTanshinone IIA possesses significant anti-inflammatory and antioxidant properties, which contribute to its therapeutic benefits. It reduces the production of inflammatory mediators and protects against oxidative stress, thereby mitigating tissue damage in various diseases . Mechanisms of ActionThe mechanisms by which Tanshinone IIA exerts its effects are complex and multifaceted. Key pathways include:
Clinical Applications and Future DirectionsDespite its promising therapeutic potential, Tanshinone IIA requires further clinical validation. Randomized controlled trials are needed to establish its efficacy in treating conditions like atherosclerosis . Additionally, the development of derivatives such as Sodium Tanshinone IIA Sulfonate (STS) may enhance its clinical utility, although caution is necessary due to potential adverse reactions . Table 2: Mechanisms of Action
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 568-72-9 | ||||||||
Product Name | Tanshinone IIA | ||||||||
Molecular Formula | C19H18O3 | ||||||||
Molecular Weight | 294.3 g/mol | ||||||||
IUPAC Name | 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | ||||||||
Standard InChI | InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3 | ||||||||
Standard InChIKey | HYXITZLLTYIPOF-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | ||||||||
Colorform | Red powder | ||||||||
Shelf Life | Stable under recommended storage conditions. | ||||||||
Solubility | 5 mg/mL methanol | ||||||||
Synonyms | tanshinone tanshinone I tanshinone II A tanshinone II B tanshinone IIA tanshinone IIB TTE-50 |
||||||||
Vapor Pressure | 2.54X10-8 mm Hg at 25 °C (est) | ||||||||
PubChem Compound | 164676 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume